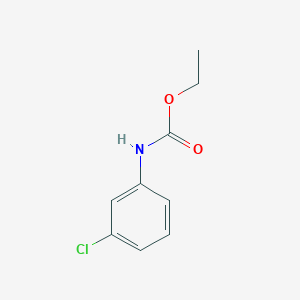

Ethyl (3-chlorophenyl)carbamate

描述

Historical Context and Development

The development of this compound can be traced through the broader evolution of carbamate chemistry, which has its roots in the early nineteenth century chemical research. The etymological foundation of carbamate compounds stems from the pioneering work of French chemist Jean-Baptiste Dumas in 1833, who first coined the term "urethane" when investigating nitrogen-containing substances. Dumas's original research established the fundamental understanding of compounds with the general structure R₂NC(=O)OR, which would later be classified as carbamate esters. The specific compound this compound, also known by its alternative name N-(3-Chlorophenyl)Urethane, represents a direct descendant of these early chemical investigations.

The Chemical Abstracts Service registry number 2150-89-2 was assigned to this compound, with its initial documentation in chemical databases dating to 2005, though the compound's synthesis and characterization likely occurred earlier. The development of this specific carbamate derivative emerged from the need for versatile chemical intermediates capable of serving multiple roles in pharmaceutical synthesis and chemical research. The compound's creation reflects the broader trend in organic chemistry toward developing chlorinated aromatic carbamates that could serve as building blocks for more complex molecular structures.

The historical significance of this compound extends beyond its initial synthesis to encompass its role in advancing carbamate synthesis methodologies. Traditional methods for carbamate preparation, including the Hofmann rearrangement of amides and the Curtius rearrangement of acyl azides, provided the foundational techniques that enabled the efficient production of this compound. These classical approaches, while effective, often required harsh reaction conditions and produced significant amounts of byproducts, driving the development of more refined synthetic strategies specifically applicable to chlorinated phenyl carbamates.

Significance in Chemical and Applied Research

This compound occupies a prominent position in contemporary chemical research due to its versatile applications across multiple scientific disciplines. The compound serves as a crucial pharmaceutical intermediate, facilitating the synthesis of various bioactive molecules and drug compounds. Its structural features, particularly the combination of the ethyl ester functionality with the meta-chlorinated phenyl ring, provide unique reactivity patterns that make it valuable for medicinal chemistry applications. Research institutions and pharmaceutical companies utilize this compound as a building block for developing novel therapeutic agents, leveraging its capacity to undergo diverse chemical transformations while maintaining structural integrity.

In the realm of biomedicine, this compound functions as an essential reagent for chemical experimentation and biological studies. The compound's stability under various reaction conditions, combined with its well-characterized chemical properties, makes it an ideal candidate for investigating carbamate-protein interactions and enzyme inhibition mechanisms. Researchers have documented its utility in developing synthetic protocols that can be applied to related carbamate structures, thereby expanding the toolkit available for pharmaceutical discovery and development.

The compound's significance extends to its role as a chemical reagent in organic synthesis laboratories worldwide. Its well-defined physical and chemical properties, including its molecular weight of 199.63 grams per mole and specific structural characteristics, make it a reliable standard for comparative studies and method development. The availability of comprehensive spectroscopic data, including Nuclear Magnetic Resonance and Infrared spectroscopy information, facilitates its use in analytical chemistry applications and quality control procedures.

Recent advances in carbamate synthesis have highlighted the importance of this compound as a model compound for testing new synthetic methodologies. Zinc chloride-catalyzed synthesis protocols have demonstrated particular effectiveness with this type of aromatic carbamate, achieving high yields under mild reaction conditions. These developments underscore the compound's continued relevance in driving innovation within synthetic organic chemistry and its potential for contributing to more sustainable chemical manufacturing processes.

Classification within Carbamate Compounds

This compound belongs to the broader category of organic carbamates, which are formally derived from carbamic acid and characterized by the general structural formula R₂NC(=O)OR. Within this classification system, the compound specifically represents an aromatic carbamate ester, distinguished by the presence of a chlorinated phenyl ring directly attached to the nitrogen atom of the carbamate functional group. This structural arrangement places it within the subset of N-aryl carbamates, which exhibit unique chemical and biological properties compared to their aliphatic counterparts.

The systematic classification of this compound follows established nomenclature conventions that recognize both its carbamic acid ester nature and its aromatic substitution pattern. The International Union of Pure and Applied Chemistry designation ethyl N-(3-chlorophenyl)carbamate clearly indicates the ethyl ester component and the meta-substituted chlorophenyl group. Alternative naming systems, including the designation as carbanilic acid, m-chloro-, ethyl ester, reflect the historical development of carbamate nomenclature and its relationship to aniline derivatives.

From a structural perspective, this compound can be further classified based on its substitution pattern and electronic characteristics. The meta-chloro substitution on the phenyl ring creates distinct electronic effects compared to ortho- or para-substituted analogs, influencing both the compound's reactivity and its biological activity profile. This positional specificity is crucial for understanding the compound's behavior in various chemical environments and its interactions with biological systems.

The compound's classification within the carbamate family also encompasses its synthetic accessibility and mechanistic behavior. Unlike simpler alkyl carbamates, aromatic carbamates such as this compound typically exhibit enhanced stability toward hydrolysis while maintaining reactivity toward nucleophilic attack at the carbonyl carbon. This behavioral profile classifies the compound as a moderately reactive carbamate ester, suitable for applications requiring controlled reactivity and predictable chemical behavior.

Table 1: Structural Classification Data for this compound

Table 2: Comparative Analysis of Related Carbamate Compounds

The classification framework for this compound also encompasses its potential applications and synthetic utility. As a member of the pharmaceutical intermediate class of carbamates, it shares common synthetic pathways and transformation reactions with other compounds in this category. The presence of both the ethyl ester group and the chlorinated aromatic ring provides multiple sites for chemical modification, enabling its use as a versatile starting material for the synthesis of more complex pharmaceutical targets and research compounds.

属性

IUPAC Name |

ethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVUCHGNHUEOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289750 | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2150-89-2 | |

| Record name | 2150-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl (3-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Reaction of 3-Chlorophenyl Isocyanate with Ethanol or Ethyl Zinc Derivatives

One common and efficient route to prepare Ethyl (3-chlorophenyl)carbamate is through the reaction of 3-chlorophenyl isocyanate with ethyl alcohol or ethyl zinc reagents under controlled conditions.

Method Description :

The 3-chlorophenyl isocyanate is reacted with ethyl zinc bromide acetate in tetrahydrofuran (THF) solvent under nitrogen atmosphere at about 40°C for approximately 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC) until the disappearance of starting material. The reaction is then quenched with saturated ammonium chloride solution, and the product is extracted with diethyl ether, dried over anhydrous magnesium sulfate, filtered, and purified by column chromatography using ethyl acetate and petroleum ether as eluents.Outcome :

This method yields this compound as a solid with a yield typically around 75-77% and a melting point consistent with literature values for similar carbamates. The product purity is ensured by chromatographic purification.-

- Mild reaction temperature (40°C)

- Use of nitrogen atmosphere to prevent oxidation

- High yield and purity

- Straightforward work-up and purification

| Parameter | Details |

|---|---|

| Reactants | 3-Chlorophenyl isocyanate, ethyl zinc bromide acetate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40°C |

| Reaction Time | 8 hours |

| Atmosphere | Nitrogen |

| Work-up | Quench with NH4Cl, extraction with diethyl ether, drying, filtration, column chromatography |

| Yield | ~75-77% |

| Product State | Solid |

| Purification | Column chromatography (ethyl acetate/petroleum ether 1:5) |

This method is adapted from a Chinese patent describing the preparation of N-substituted ethyl carbamates, including derivatives with substituted phenyl groups such as 3-nitro and by analogy 3-chloro substituents.

Catalytic Synthesis Using Metal Catalysts (e.g., Zinc Acetylacetonate)

Another approach involves catalyzed reactions of oxime or urea derivatives with isocyanates or alcohols to form carbamates with high selectivity and reduced by-products.

Method Description :

The reaction of 3-chlorophenyl isocyanate with ethanol or related nucleophiles can be catalyzed by metal catalysts such as zinc acetylacetonate or dibutyltin dilaurate. The reaction typically occurs in an organic solvent like methylene dichloride or THF at temperatures ranging from 0 to 35°C. Catalyst loading influences the reaction rate significantly.Reaction Conditions and Findings :

- Catalyst loading around 2% by weight can lead to 85-90% completion within 0.5 hours.

- Reaction temperatures between 0°C and 35°C are preferred for optimal yield and minimal by-products.

- The product can be isolated by standard filtration, evaporation, or extraction techniques without the need for extensive purification.

-

- Faster reaction rates compared to uncatalyzed methods

- Lower levels of by-products

- High yield and purity achievable

| Parameter | Details |

|---|---|

| Catalyst | Zinc acetylacetonate, dibutyltin dilaurate |

| Solvent | Methylene dichloride, THF |

| Temperature Range | 0 to 35°C |

| Catalyst Loading | ~2% wt |

| Reaction Time | 0.5 to 16 hours |

| Yield | Up to 80% crude, 66% purified |

| Purification | Filtration, evaporation, column chromatography |

| By-products | <2% (low) |

This method is detailed in a US patent describing the synthesis of carbamate compounds with improved purity and reaction rates using metal catalysts.

Preparation via Reaction of Trisubstituted Urea with Ethanol in Presence of Hydrogen Chloride

An alternative industrially relevant method involves the reaction of trisubstituted urea derivatives with ethanol or other alcohols under acidic conditions.

Method Description :

Gaseous hydrogen chloride is introduced into a substantially anhydrous mixture of trisubstituted urea and ethanol at elevated temperatures (100–200°C). The reaction proceeds to form N-monosubstituted carbamates. After completion, residual hydrogen chloride is flushed out with inert gases such as nitrogen or carbon dioxide.Reaction Conditions and Notes :

- Reaction time varies but typically ranges from 3 minutes to 1 hour.

- Excess alcohol is generally used to drive the reaction to completion.

- The reaction can be carried out at atmospheric or superatmospheric pressure.

- Yields are typically around 90%, depending on the substituents.

-

- Suitable for large-scale industrial synthesis

- High yield and relatively fast reaction times

- Applicable to various substituted phenyl carbamates including 3-chlorophenyl derivatives

| Parameter | Details |

|---|---|

| Reactants | Trisubstituted urea, ethanol |

| Catalyst/Condition | Gaseous hydrogen chloride |

| Temperature | 100–200°C |

| Pressure | Atmospheric or superatmospheric |

| Reaction Time | 3 minutes to 1 hour |

| Work-up | Flushing with inert gas (N2 or CO2) |

| Yield | ~90% |

This process is described in a US patent covering the preparation of N-monosubstituted carbamates, including isopropyl N-3-chlorophenyl carbamate, which is closely related to ethyl derivatives.

Summary Table of Preparation Methods for this compound

| Method No. | Starting Materials | Catalyst/Condition | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3-Chlorophenyl isocyanate + ethyl zinc bromide acetate | None, nitrogen atmosphere | 40 | 8 hours | 75-77 | Column chromatography purification |

| 2 | 3-Chlorophenyl isocyanate + ethanol | Zinc acetylacetonate or dibutyltin dilaurate (2% wt) | 0–35 | 0.5–16 hours | 66–80 | Low by-products, faster reaction |

| 3 | Trisubstituted urea + ethanol | Gaseous hydrogen chloride | 100–200 | 3 min–1 hour | ~90 | Industrial scale, inert gas flushing |

These methods represent the core approaches to synthesizing this compound with considerations for reaction efficiency, purity, and scalability. The choice of method depends on the available starting materials, desired scale, and purity requirements.

化学反应分析

Types of Reactions

Ethyl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.

Hydrolysis: Major products are carbamic acid and ethanol.

Oxidation and Reduction: Products include quinones or amines, depending on the specific reaction conditions.

科学研究应用

Herbicidal Applications

One of the most significant applications of ethyl (3-chlorophenyl)carbamate lies in its use as a herbicide. Research indicates that compounds related to this carbamate exhibit effective herbicidal activity against various plant species. For instance, isopropyl N-(3-chlorophenyl)carbamate has been formulated into herbicidal compositions that demonstrate substantial inhibition of weed germination. In comparative studies, its herbicidal efficacy has been shown to be comparable to established herbicides like 2,4-dichlorophenoxyacetic acid, with inhibition rates reaching approximately 80% in certain tests .

Formulation Characteristics:

- Solvent Systems: Effective formulations often utilize a combination of hydrocarbon solvents (e.g., xylene or toluene) and organic oxygen-containing solvents (e.g., isopropanol), which enhance the stability and solubility of the carbamate .

- Concentration Variability: The concentration of the carbamate in formulations can range from 2% to 90% by weight, depending on the desired temperature stability and application method .

Toxicological Studies

While this compound shows promise as a herbicide, its potential toxicity remains a critical area of research. Studies have indicated that certain ethyl-carbamates exhibit low acute toxicity; however, they may still pose risks under specific conditions.

Key Findings:

- Mutagenicity Tests: In vitro studies have shown that related compounds do not induce mutagenic activity in bacteria, suggesting a lower risk for carcinogenic effects in mammals .

- Toxicity Assessments: Although some studies indicate low toxicity levels, there are concerns regarding DNA damage and cellular alterations in exposed organisms . For example, alterations in cell cycles were noted in human lymphocytes exposed to certain ethyl-carbamates.

Environmental Impact

The environmental persistence of this compound and its degradation products is another area of concern. Research on pesticide exposure has highlighted the importance of understanding how such compounds behave in various ecosystems. The compound's stability and potential accumulation in the environment necessitate careful monitoring to prevent adverse ecological effects .

Case Study 1: Herbicidal Efficacy

A study assessing the effectiveness of isopropyl N-(3-chlorophenyl)carbamate demonstrated significant inhibition of corn seed germination compared to control groups. The results indicated an approximate 80% reduction in germination rates when treated with this compound, showcasing its potential as an effective herbicide .

Case Study 2: Toxicity Evaluation

In a toxicological assessment involving rats, ethyl-carbamates were evaluated for their mutagenic and carcinogenic potential. The findings suggested that while these compounds did not exhibit significant mutagenicity, they did cause DNA damage at higher concentrations, raising concerns about their safety for agricultural use and human exposure .

作用机制

The mechanism of action of ethyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic functions. The pathways involved may include inhibition of acetylcholinesterase, which is crucial for neurotransmission .

相似化合物的比较

Structural and Functional Comparison with Analogous Carbamates

Structural Analogues

- Ethyl Carbamate (Urethane): Lacks the 3-chlorophenyl group, making it less lipophilic. It is a known carcinogen, inducing tumors in rodents via metabolic activation .

- Vinyl Carbamate: Contains a vinyl group instead of ethyl. It is 10–50 times more carcinogenic than ethyl carbamate due to its direct conversion to reactive epoxides .

- Isopropyl N-(3-Chlorophenyl)carbamate (CIPC) : A herbicide with a 3-chlorophenyl group. It shares structural similarities but differs in the ester group (isopropyl vs. ethyl) and is degraded by microbial hydrolases .

- Benzyl (1-(3-Chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate : A potent acetylcholinesterase (AChE) inhibitor with a 3-chlorophenyl moiety, highlighting the role of this substituent in enhancing target binding .

Enzyme Inhibition

Carbamates with 3-chlorophenyl groups exhibit notable enzyme-modulating properties:

- AChE/BChE Inhibition : Compound 28 (benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) showed an IC50 comparable to galanthamine, a clinical AChE inhibitor, due to the 3-chlorophenyl group’s hydrophobic interactions .

- Carbamate Hydrolase Susceptibility : Enzymes from Pseudomonas spp. hydrolyze CIPC but show variable activity against ethyl carbamates, suggesting structural specificity in biodegradation .

Anticancer and Antimicrobial Potential

- However, vinyl carbamate’s higher carcinogenicity underscores the impact of substituent reactivity .

- Antiplasmodial Activity: Derivatives like tert-butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate demonstrate the therapeutic relevance of 3-chlorophenyl carbamates .

Physicochemical Properties

Lipophilicity

Lipophilicity, measured via HPLC capacity factors (k), influences bioavailability:

| Compound | log k | Substituent Impact |

|---|---|---|

| Ethyl (3-chlorophenyl)carbamate | 2.1 | High due to 3-chlorophenyl group |

| Methyl Carbamate | 0.8 | Lower lipophilicity |

| Benzyl Carbamate | 2.5 | Increased with aromatic ring |

The 3-chlorophenyl group enhances membrane permeability compared to alkyl carbamates .

Toxicological Profiles

Mutagenicity and Carcinogenicity

- Ethyl Carbamate : Weak mutagen (2–3 revertants/µmol in S. typhimurium), requiring metabolic activation. Induces liver and lung tumors in mice .

- Vinyl Carbamate: Direct mutagen (50–100 revertants/µmol) and potent carcinogen, forming DNA adducts without requiring metabolic conversion .

Tables

Table 1: Carcinogenic Potency of Selected Carbamates

| Compound | Carcinogenic Activity (Relative to Ethyl Carbamate) | Key Metabolites |

|---|---|---|

| Ethyl Carbamate | 1.0 (Baseline) | Ethyl N-hydroxycarbamate |

| Vinyl Carbamate | 10–50× higher | Vinyl epoxide |

| This compound | Not determined | Unknown |

Table 2: Enzyme Inhibition by 3-Chlorophenyl Carbamates

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Compound 28 (Benzyl derivative) | AChE | 120 | >100 |

| Galanthamine | AChE | 150 | 50 |

Source:

生物活性

Ethyl (3-chlorophenyl)carbamate, also known as a carbamate derivative, has gained attention in various fields of biological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.

This compound primarily acts as an inhibitor of enzymes , particularly acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine, which can overstimulate nerve endings, resulting in various neurological symptoms. The compound is metabolized mainly through hydrolysis and conjugation reactions, with metabolites excreted primarily in urine.

| Property | Description |

|---|---|

| Molecular Formula | C10H10ClN2O2 |

| Molecular Weight | 228.65 g/mol |

| Solubility | Soluble in organic solvents |

| Mechanism of Action | Inhibition of acetylcholinesterase |

The mechanism of action for this compound involves binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This results in prolonged action of acetylcholine at synapses, leading to enhanced neurotransmission. The compound's effects on cellular processes include influencing cell signaling pathways and gene expression.

2.1 Pharmacokinetics

The pharmacokinetics of this compound indicate that it undergoes rapid metabolism with a half-life that varies based on dosage and route of administration. Studies have shown that dosage effects in animal models lead to varying degrees of enzyme inhibition and subsequent physiological responses .

3. Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens, making it a candidate for further exploration in drug development .

- Herbicidal Applications : The compound has been studied for its effectiveness in reducing herbicidal injury in crops like wheat, where it was tested alongside other compounds for efficacy against wild oats .

- Toxicological Studies : Toxicity assessments have shown that this compound does not exhibit mutagenic or carcinogenic properties in laboratory settings, indicating its safety profile for potential agricultural use .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Chlamydia species. The results indicated moderate activity, suggesting its potential as a scaffold for developing new antimicrobial agents .

Case Study 2: Herbicidal Effectiveness

In trials conducted on wheat seeds treated with this compound, researchers observed significant reductions in wild oat populations when combined with selective herbicides. This study highlighted the compound's utility in integrated pest management strategies .

5. Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of carbamates. SAR analyses have shown that modifications to the molecular structure can significantly impact the compound's biological efficacy and safety profile .

常见问题

Q. What synthetic methodologies are recommended for Ethyl (3-chlorophenyl)carbamate, and how can reaction conditions be optimized?

this compound can be synthesized via carbamate esterification using chloroformate intermediates. A validated approach involves reacting 3-chloroaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization should focus on temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound . Comparative studies on analogous carbamates, such as Barban (a herbicidal carbamate), suggest that substituent positioning on the phenyl ring significantly impacts reaction efficiency .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the carbamate backbone and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., exact mass 229.0372 Da for C₉H₁₀ClNO₂).

- Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O, ~1700 cm⁻¹) and N–H stretches (~3350 cm⁻¹).

- X-ray crystallography (if crystalline) for definitive structural elucidation, as demonstrated for structurally similar carbamates in cholinesterase inhibitor studies .

Q. How should preliminary toxicity and metabolic stability be assessed for this compound?

- In vitro metabolic assays : Use human liver microsomes to identify cytochrome P450-mediated oxidation pathways. Ethyl carbamate analogs are metabolized via CYP2E1, producing reactive intermediates (e.g., vinyl carbamate) that may contribute to genotoxicity .

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation. Ethyl carbamate itself shows weak mutagenicity in mammalian cells but requires metabolic activation for DNA adduct formation .

Advanced Research Questions

Q. What strategies are effective for enhancing acetylcholinesterase (AChE) inhibitory activity in carbamate derivatives?

Structure-activity relationship (SAR) studies on benzene-based carbamates reveal that electron-withdrawing groups (e.g., 3-Cl substituents) enhance AChE binding affinity. For example, compound 28 (a 3-chlorophenyl carbamate derivative) achieved an IC₅₀ of 0.8 µM against AChE, comparable to galanthamine. Ligand docking simulations (e.g., AutoDock Vina) should prioritize hydrophobic interactions in the catalytic triad (Ser203, His447) and peripheral anionic site .

Q. How can molecular dynamics (MD) simulations clarify receptor-ligand interactions for this carbamate?

Perform MD simulations (e.g., GROMACS) using the Torpedo californica AChE crystal structure (PDB: 1ACJ). Analyze binding stability via root-mean-square deviation (RMSD) and free energy calculations (MM-PBSA). Comparative studies between this compound and its 4-Cl analog can elucidate positional effects on binding kinetics .

Q. What analytical methods are suitable for detecting trace residues of this compound in environmental or biological matrices?

- Gas chromatography-mass spectrometry (GC-MS) : Use a DB-5MS column and selective ion monitoring (SIM) for fragments m/z 91 (C₆H₅Cl⁺) and 62 (NH₂COO⁻). Limit of detection (LOD) can reach ≤10 µg/L with solid-phase extraction (SPE) pre-concentration .

- Liquid chromatography-tandem MS (LC-MS/MS) : Employ a C18 column and electrospray ionization (ESI+) for enhanced sensitivity in complex matrices like soil or plasma.

Q. How can conflicting data on genotoxicity be resolved for carbamate derivatives?

Discrepancies in genotoxicity assays (e.g., sister chromatid exchange vs. micronucleus tests) may arise from metabolic activation protocols. Replicate studies using human hepatocyte co-cultures or transgenic rodent models (e.g., gpt delta mice) can clarify mechanisms. For this compound, prioritize assays with CYP2E1 overexpression to mimic metabolic activation .

Q. What ecological risk assessment protocols apply to this compound?

- Persistence testing : Conduct OECD 301B (ready biodegradability) and hydrolytic stability studies (pH 4–9).

- Bioaccumulation potential : Measure log P (octanol-water partition coefficient); values >3 indicate high bioaccumulation risk.

- Acute aquatic toxicity : Use Daphnia magna (OECD 202) and Danio rerio (OECD 203) models. Data gaps in existing studies (e.g., ) necessitate baseline toxicity profiling .

Methodological Guidance

Designing a SAR study for carbamate-based enzyme inhibitors:

- Synthesize a library with systematic substituent variations (e.g., halogen position, alkyl chain length).

- Test inhibitory potency against AChE and butyrylcholinesterase (BChE) using Ellman’s assay.

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity .

Addressing metabolic pathway contradictions:

Combine in vitro (microsomal incubations) and in vivo (rodent pharmacokinetics) approaches. Use stable isotope-labeled this compound (e.g., ¹³C-carbamate) to track metabolites via LC-HRMS. Compare results to ethyl carbamate’s known metabolism, which involves CYP2E1-mediated oxidation to vinyl carbamate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。